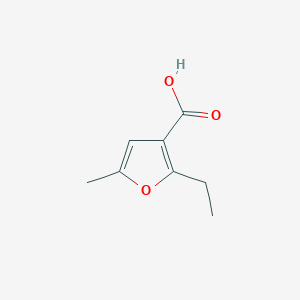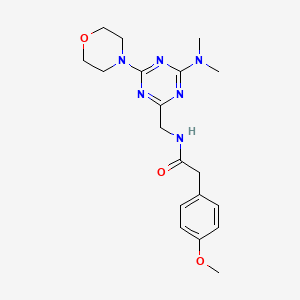
N-Cyclobutyl-3-fluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-3-fluoro-N-methylbenzamide, also known as ABT-594, is a potent analgesic drug that has been extensively studied in the field of pain management. This compound belongs to the class of nicotinic acetylcholine receptor agonists and is known to produce analgesia through a unique mechanism of action.
Mecanismo De Acción
N-Cyclobutyl-3-fluoro-N-methylbenzamide produces analgesia through a unique mechanism of action that involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Specifically, this compound binds to the α4β2* subtype of nAChRs, which are located on presynaptic terminals of pain-sensing neurons. This binding leads to the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which inhibit the transmission of pain signals to the brain.
Biochemical and physiological effects:
This compound has been shown to produce potent analgesia in animal models and humans. It also produces a range of other effects, including sedation, hypothermia, and muscle relaxation. This compound has been shown to have a high affinity for the α4β2* subtype of nAChRs, which are predominantly expressed in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclobutyl-3-fluoro-N-methylbenzamide has several advantages for use in lab experiments. It produces potent and long-lasting analgesia and has a unique mechanism of action that is different from other analgesic drugs. However, there are also limitations to its use in lab experiments. This compound is a highly potent drug that requires careful dosing and monitoring to avoid toxicity. It also produces a range of side effects, including sedation and hypothermia, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on N-Cyclobutyl-3-fluoro-N-methylbenzamide. One area of interest is the development of more selective nAChR agonists that can target specific subtypes of nAChRs. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and reduce its side effects. Additionally, there is ongoing research into the potential use of this compound in the treatment of other conditions, such as depression and anxiety.
Métodos De Síntesis
The synthesis of N-Cyclobutyl-3-fluoro-N-methylbenzamide involves the reaction of N-methyl-3-(trifluoromethyl)benzamide with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-3-fluoro-N-methylbenzamide has been extensively studied in the field of pain management due to its potent analgesic properties. It has been shown to be effective in treating acute and chronic pain in animal models and has also demonstrated efficacy in human clinical trials. This compound has been studied for its potential use in the treatment of neuropathic pain, cancer pain, and postoperative pain.
Propiedades
IUPAC Name |
N-cyclobutyl-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14(11-6-3-7-11)12(15)9-4-2-5-10(13)8-9/h2,4-5,8,11H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHOCCDPADQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)

![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)
![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)